Cetocycline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of cetocycline hydrochloride involves several synthetic routes and reaction conditions. One common method includes the crystallization of minocycline hydrochloride in a mixed solvent of alcohol and water . The process optimization for the preparation of minocycline hydrochloride microspheres involves factors such as the pH of the aqueous phase, volume of the aqueous phase, and the amount of polyvinyl alcohol . Industrial production methods often involve the use of robust experimental design methodologies to optimize process parameters and ensure high encapsulation efficiency and drug release rates .
Chemical Reactions Analysis
Cetocycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of solvents like dichloromethane and alcohol, as well as catalysts and pH adjustments . Major products formed from these reactions include different forms of minocycline hydrochloride, which can be further processed into microspheres or other formulations .
Scientific Research Applications
Cetocycline hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and optimization of tetracycline derivatives . In biology and medicine, it is used to treat bacterial infections, including those caused by multi-resistant pathogens . Its high lipid solubility and ability to bind to serum proteins make it an effective antibacterial agent . In industry, this compound is used in the development of controlled-release drug delivery systems and other pharmaceutical formulations .
Mechanism of Action
The mechanism of action of cetocycline hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis leads to the bacteriostatic effect of this compound, effectively stopping the growth of bacteria .
Comparison with Similar Compounds
Cetocycline hydrochloride is structurally related to other tetracycline antibiotics, such as tetracycline, doxycycline, and minocycline . Compared to these compounds, this compound exhibits higher lipid solubility and greater activity against certain Gram-negative bacteria . it is less active against staphylococci and has no activity against Pseudomonas . Other similar compounds include methacycline and rolitetracycline, which also belong to the tetracycline class of antibiotics .
Properties
CAS No. |
56433-46-6 |
---|---|
Molecular Formula |
C22H22ClNO7 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
InChI Key |
PPJJEMJYGGEVPV-JKPGXYSKSA-N |
SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.